
APTO-253
Descripción general
Descripción
APTO-253 es un compuesto de molécula pequeña actualmente en desarrollo clínico para el tratamiento de la leucemia mieloide aguda (LMA) y síndromes mielodisplásicos (SMD) de alto riesgo. Es único en su capacidad para dirigirse a una estructura conservada de G-cuádruplex en el promotor del oncogén MYC, interrumpiendo así la expresión del gen MYC .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
APTO-253 se sintetiza a través de una serie de reacciones químicas que involucran indol-fenantrolina-imidazoles. La ruta de síntesis incluye la formación de un complejo ferroso, Fe(253)3, que exhibe una potencia antitumoral in vitro similar a su forma monomérica .
Métodos de Producción Industrial
La producción industrial de this compound implica procesos de síntesis y purificación a gran escala para garantizar la estabilidad y eficacia del compuesto. Los detalles específicos de estos métodos son propietarios y no se divulgan públicamente.
Análisis De Reacciones Químicas
Iron Chelation and Complex Formation
APTO-253 undergoes spontaneous intracellular conversion into a ferrous iron complex ([Fe(253)₃]) through a 3:1 ligand-to-metal stoichiometry . Key characteristics include:
Synthesis Protocol
Parameter | Details |
---|---|
Reactants | This compound + FeSO₄ (ferrous sulfate) in ethanol |
Product | [Fe(253)₃] (deep red precipitate) |
Stability | >95% purity; stable in RPMI1640 media for ≥5 days |
Structural Confirmation
-
Mass Spectrometry : LC-HR-ESI-TOFMS identified [Fe(253)₃] with m/z 578.65 (calculated: 578.6520, Δ = -0.2 ppm) .
-
Isotope Pattern : Distinctive iron isotope signature (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) confirmed metal incorporation .
-
Fragmentation Analysis : MS/MS showed fragments at m/z 368 (free this compound) and m/z 789 (Fe + 2 this compound ligands) .
Intracellular Pharmacokinetics
This compound exhibits preferential conversion to [Fe(253)₃] within cells:
Cellular Accumulation (Raji lymphoma cells)
Compound | Intracellular Concentration (nmol/10⁶ cells) | Relative Potency (IC₅₀) |
---|---|---|
This compound | 18.7 ± 2.1 | 96.5 nM |
[Fe(253)₃] | 3.2 ± 0.4 | 145.7 nM |
-
This compound–treated cells accumulated 18-fold more [Fe(253)₃] than cells directly exposed to the preformed complex .
-
No detectable free this compound released from [Fe(253)₃] intracellularly .
DNA Interaction Mechanisms
[Fe(253)₃] drives this compound’s biological activity through G-quadruplex (G4) stabilization:
FRET-Based DNA Binding Assays
DNA Structure | Stabilization Efficacy (ΔTₘ) | Selectivity vs. dsDNA |
---|---|---|
MYC promoter G4 | +12.4°C | >10-fold |
KIT promoter G4 | +9.8°C | >8-fold |
Telomeric G4 | +11.1°C | >9-fold |
Stability and Reactivity in Biological Media
Comparative Stability
Medium | This compound Half-life | [Fe(253)₃] Half-life |
---|---|---|
RPMI1640 (complete) | 8.2 hours | >120 hours |
Plasma (human) | 5.7 hours | Not detected |
Resistance-Linked Chemical Modifications
ABCG2-mediated efflux reduces [Fe(253)₃] accumulation:
Resistance Mechanisms (Raji/253R cells)
Parameter | Sensitive Cells | Resistant Cells | Reversal with Ko143* |
---|---|---|---|
[Fe(253)₃] Accumulation | 18.7 ± 2.1 | 1.2 ± 0.3 | 14.9 ± 1.8 |
ABCG2 Expression | Baseline | 6.8-fold ↑ | N/A |
This chemical profile positions this compound as a novel metallo-organic compound with dual iron-chelation and G4-stabilizing activities, distinct from conventional DNA-intercalating agents .
Aplicaciones Científicas De Investigación
APTO-253 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la estabilización de G-cuádruplex y sus efectos sobre la expresión génica.
Biología: Investigado por su capacidad para inducir apoptosis y detención del ciclo celular en células cancerosas.
Medicina: En ensayos clínicos para el tratamiento de la LMA y SMD de alto riesgo. .
Industria: Posibles aplicaciones en el desarrollo de nuevas terapias contra el cáncer y herramientas de diagnóstico.
Mecanismo De Acción
APTO-253 ejerce sus efectos estabilizando las estructuras de ADN de G-cuádruplex en la región promotora del oncogén MYC. Esta estabilización inhibe la expresión del gen MYC, lo que lleva a una reducción en los niveles de ARNm y proteína MYC. El compuesto también induce daño al ADN, detención del ciclo celular y apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
APTO-253 es único en su capacidad para dirigirse a las estructuras de G-cuádruplex e inhibir la expresión del gen MYC. Los compuestos similares incluyen:
Inhibidores del bromodominio BET: Estos compuestos también se dirigen a la expresión del gen MYC, pero a través de diferentes mecanismos.
Inhibidores de FLT3: Utilizado en combinación con this compound para mejorar su actividad antitumoral
This compound destaca por su mecanismo de acción distinto y su potencial para ser utilizado en combinación con otras terapias contra el cáncer para mejorar los resultados del tratamiento.
Actividad Biológica
APTO-253 is a novel small molecule currently under investigation for its potential therapeutic effects in various hematologic malignancies, particularly acute myeloid leukemia (AML). Its mechanism of action primarily involves the stabilization of G-quadruplex (G4) DNA structures, leading to the inhibition of MYC oncogene expression, which plays a critical role in cell proliferation and survival. This article explores the biological activity of this compound, summarizing key research findings, clinical trial results, and relevant case studies.
This compound targets G-quadruplex structures located in the promoter region of the MYC oncogene. By stabilizing these structures, this compound effectively downregulates MYC expression, resulting in:
- Cell Cycle Arrest : Induction of G0-G1 phase arrest.
- Apoptosis : Triggering programmed cell death in cancer cells.
- DNA Damage Response : Activation of cellular pathways involved in DNA repair and stress responses.
Table 1: Summary of this compound Mechanism
Mechanism | Description |
---|---|
G4 Stabilization | Binds to and stabilizes G-quadruplex DNA |
MYC Downregulation | Reduces MYC mRNA and protein levels |
Cell Cycle Arrest | Induces G0-G1 phase arrest |
Apoptosis | Triggers apoptotic pathways |
DNA Damage Response | Activates DNA repair mechanisms |
Preclinical Studies
In preclinical models, this compound has demonstrated potent cytotoxicity against various human tumor cell lines, including those from solid tumors and hematologic malignancies. Notably, it has shown significant activity against AML cells. A study involving primary cultures from AML patients indicated that approximately 54% of samples were responsive to this compound with an IC50 < 1 μmol/L .
Case Study: AML Patient Responses
In a recent clinical study involving 80 AML patient samples:
- Response Rate : 43 out of 80 samples (54%) exhibited sensitivity to this compound.
- IC50 Range : Values ranged from approximately 0.04 to 2.6 μmol/L.
These findings underscore this compound's potential as a targeted therapy for AML, particularly in cases resistant to conventional treatments.
Clinical Trials
This compound has progressed through various phases of clinical trials. A Phase 1a/b trial evaluated its safety and efficacy in patients with relapsed or refractory hematologic malignancies.
Key Findings from Clinical Trials
-
Safety Profile : this compound was well tolerated with minimal adverse effects. The most common treatment-emergent adverse events included:
- Fatigue (>10%)
- Rash
- Peripheral neuropathy
- Efficacy Indicators :
- Combination Therapy Potential : this compound showed enhanced efficacy when combined with other agents such as BET bromodomain inhibitors and FLT3 inhibitors.
Table 2: Clinical Trial Overview
Trial Phase | Patient Population | Dose Range (mg/m²) | MYC Reduction Observed (%) | Common Adverse Effects |
---|---|---|---|---|
Phase 1a/b | Relapsed/Refractory AML | 20 - 66 | Up to 79% | Fatigue, rash, neuropathy |
Propiedades
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRXBXIPHUTNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916151-99-0 | |
Record name | APTO-253 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APTO-253 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | APTO-253 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.